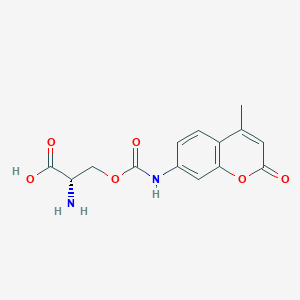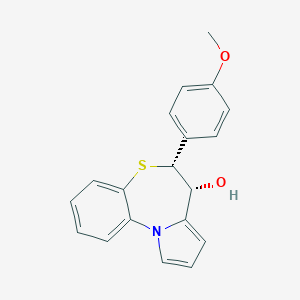![molecular formula C17H17ClN2O2S B238333 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
作用機序
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for activating the NEDD8 protein. This protein is involved in the regulation of cell division and proliferation, and its activation is necessary for the proper functioning of these processes. By inhibiting the NEDD8-activating enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide disrupts the normal functioning of these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by disrupting the normal functioning of cell division and proliferation processes. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and survival, leading to decreased cancer cell viability.
実験室実験の利点と制限
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme. It has also been shown to be effective in a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, there are also some limitations to the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in lab experiments. It can be difficult to achieve consistent results due to variability in the sensitivity of different cancer cell lines to the compound. Additionally, the mechanism of action of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. One area of interest is the development of new analogs of the compound that may have improved efficacy or specificity. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. Additionally, there is ongoing research into the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in combination with other cancer therapies, as well as the potential use of the compound in the treatment of other diseases beyond cancer.
合成法
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The process begins with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-acetylthiophenol. This compound is then reacted with 4-nitrophenylacetic acid to form the intermediate product, which is subsequently reduced to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide using a palladium catalyst.
科学的研究の応用
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell division and proliferation. By inhibiting this enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
特性
製品名 |
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide |
|---|---|
分子式 |
C17H17ClN2O2S |
分子量 |
348.8 g/mol |
IUPAC名 |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-16(21)19-13-5-7-14(8-6-13)20-17(22)11-23-15-9-3-12(18)4-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
CQFYTEPRMYFPRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









